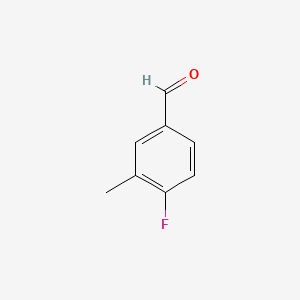

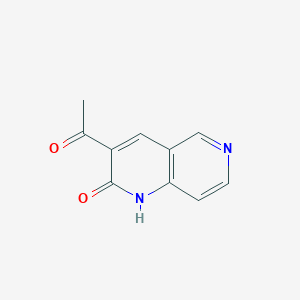

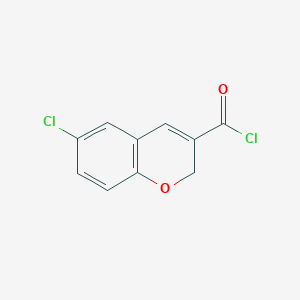

![molecular formula C11H10N2O B1349404 6-Methoxy-[2,2']bipyridinyl CAS No. 54015-96-2](/img/structure/B1349404.png)

6-Methoxy-[2,2']bipyridinyl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

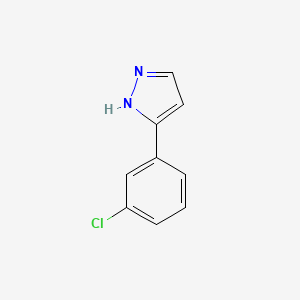

6-Methoxy-[2,2’]bipyridinyl is an organic compound that is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is also used as a ligand for greener oxidation of alcohols under aerobic conditions .

Synthesis Analysis

A new series of 6-methoxy-2-arylquinoline analogues was designed and synthesized as P-glycoprotein (P-gp) inhibitors using quinine and flavones as the lead compounds . The ring cleavage methodology reaction was used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Molecular Structure Analysis

The molecular structure of 6-Methoxy-[2,2’]bipyridinyl can be analyzed using methods such as single-crystal XRD intensity data . Ground state energies and zero point corrected energies can also be used for vibrational analysis .Chemical Reactions Analysis

6-Methoxy-[2,2’]bipyridinyl is used as a ligand in chemical reactions .Physical And Chemical Properties Analysis

The molecular weight of 6-Methoxy-[2,2’]bipyridinyl is 186.21 g/mol. It has a topological polar surface area of 35 Ų .Wissenschaftliche Forschungsanwendungen

Material Science and Catalysis

"6-Methoxy-[2,2']bipyridinyl" derivatives have been significantly applied in the synthesis of metal complexes with potential applications in catalysis and material science. For instance, the platinum(II), palladium(II), and gold(III) adducts and cyclometalated derivatives of 6-methoxy-2,2′-bipyridine show varied reactivity based on the metal involved, demonstrating the ligand's versatility in forming complexes with distinct catalytic and material properties (Maidich et al., 2016). Similarly, palladium(II) and platinum(II) complexes synthesized using this ligand have revealed potential for C(sp3)–H and C(sp2)–H bond activations, suggesting applications in organic synthesis and catalysis (Cocco et al., 2014).

Analytical Applications

The ligand has also found application in developing high-affinity ratiometric fluorescence probes for biological and chemical sensing. A notable example includes the development of a probe based on the 6-amino-2,2′-bipyridine scaffold for endogenous Zn2+ detection, demonstrating the ligand's utility in creating sensitive and selective sensors for biological ions (Hagimori et al., 2022).

Optoelectronic Applications

Further extending its application in optoelectronics, "6-Methoxy-[2,2']bipyridinyl" derivatives have been employed in the synthesis of copper complexes for light-emitting electrochemical cells (LECs). These complexes demonstrate significant potential for the development of efficient and stable electroluminescent devices, underscoring the ligand's role in advancing materials for optoelectronic applications (Alkan-Zambada et al., 2018).

Wirkmechanismus

Target of Action

Similar compounds like 4,4’-dimethoxy-2,2’-bipyridine are known to be used as ligands in the preparation of transition metal complexes .

Mode of Action

It’s known that it can form stable complexes with transition metals . These complexes can be widely applied in organic synthesis, catalytic reactions, and materials science.

Pharmacokinetics

Its predicted properties include a boiling point of 2953±250 °C and a density of 1127±006 g/cm3 .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-methoxy-6-pyridin-2-ylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-14-11-7-4-6-10(13-11)9-5-2-3-8-12-9/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJZKPCXIIAKKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-[2,2']bipyridinyl | |

Q & A

Q1: What are the structural features of 6-Methoxy-[2,2']bipyridinyl and how do they influence its coordination behavior?

A1: 6-Methoxy-[2,2']bipyridinyl is a bipyridine derivative featuring a methoxy group at the 6-position. This substitution significantly impacts its coordination chemistry:

- Steric hindrance: The methoxy group introduces steric bulk near the nitrogen donor atoms, potentially influencing the geometry of metal complexes formed. [, , ]

- Electronic effects: The electron-donating nature of the methoxy group can alter the electron density within the bipyridine ring, affecting the stability and reactivity of metal complexes. [, ]

Q2: How does the presence of the methoxy group in 6-Methoxy-[2,2']bipyridinyl affect its photophysical properties compared to unsubstituted bipyridine?

A2: The methoxy group in 6-Methoxy-[2,2']bipyridinyl influences its photophysical properties by altering the electronic structure of the bipyridine core.

- Electron donation: The methoxy group acts as an electron donor, which can lead to a red-shift in the absorption and emission spectra compared to unsubstituted bipyridine. []

- Quantum yield: The presence and position of substituents on bipyridine ligands can impact the quantum yield of their metal complexes. Studies have shown that copper(I) complexes with 6-Methoxy-[2,2']bipyridinyl exhibit promising photoluminescence properties with quantum yields up to 38%, highlighting their potential application in light-emitting electrochemical cells (LECs). []

Q3: What types of reactions have been explored with metal complexes of 6-Methoxy-[2,2']bipyridinyl?

A3: Research has explored various reactions involving metal complexes of 6-Methoxy-[2,2']bipyridinyl:

- Cyclometalation: The ligand readily undergoes both C(sp2)–H and C(sp3)–H bond activation with palladium(II) and platinum(II) precursors, forming cyclometalated complexes under specific reaction conditions. []

- Rollover reactions: Platinum(II) complexes with 6-Methoxy-[2,2']bipyridinyl demonstrate interesting reactivity in rollover and retro-rollover reactions, showcasing potential for designing catalytic cycles where the ligand acts as a hydrogen atom reservoir. [, ]

Q4: Are there any analytical techniques specifically employed to study 6-Methoxy-[2,2']bipyridinyl and its metal complexes?

A4: A range of analytical techniques are used to characterize 6-Methoxy-[2,2']bipyridinyl and its metal complexes:

- Spectroscopy: NMR (1H, 13C, 31P) spectroscopy helps determine structural features and solution behavior of the complexes. [, ] UV-Vis and photoluminescence spectroscopy are employed to study the electronic and photophysical properties. []

- X-ray crystallography: Single-crystal X-ray diffraction studies provide detailed insights into the solid-state structures of the complexes, revealing information about bond lengths, angles, and coordination geometries. [, ]

- Electrochemistry: Electrochemical methods such as cyclic voltammetry are utilized to investigate the redox properties of the metal complexes and their potential applications in devices like LECs. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

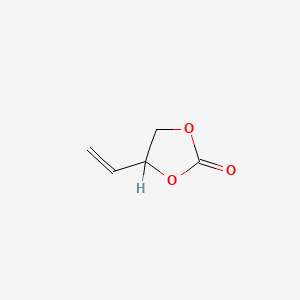

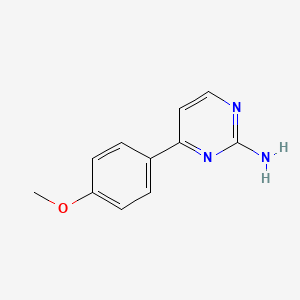

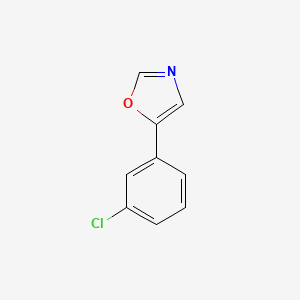

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde](/img/structure/B1349342.png)